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Application Note & Protocol: QuEChERS Method for Carbofuran Extraction in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

Compound	of Interest
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2,2-Dimethyl-2,3-dihydro-1-

Compound Name: benzofuran-7-yl

(~2~H_3_)methylcarbamate

Cat. No.: B020933

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely used to control insects and nematodes in a variety of agricultural products. Due to its high toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbofuran in food commodities.[1] Accurate and sensitive analytical methods are therefore essential for monitoring carbofuran residues in fruits and vegetables to ensure consumer safety.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices.[2][3] This application note provides a detailed protocol for the extraction and cleanup of carbofuran and its related compounds (metabolites and pro-pesticides) from fruits and vegetables using a modified QuEChERS method based on the European Standard EN 15662, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The QuEChERS method involves a two-step process: extraction and dispersive solid-phase extraction (dSPE) cleanup.[3] First, the homogenized sample is extracted with acetonitrile in



the presence of salts (magnesium sulfate and sodium chloride) and a buffering agent (sodium citrate) to induce phase separation and ensure the stability of pH-sensitive pesticides. After centrifugation, an aliquot of the acetonitrile extract is subjected to a dSPE cleanup step. This involves mixing the extract with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. For pigmented fruits and vegetables, graphitized carbon black (GCB) can be added to remove pigments, although it may also retain planar pesticides. Finally, the cleaned-up extract is analyzed by LC-MS/MS or GC-MS/MS for the quantification of carbofuran.

For a comprehensive analysis of the total carbofuran residue, which may include its propesticides (benfuracarb, carbosulfan, and furathiocarb), an acid-induced hydrolysis step can be performed on the QuEChERS extract to convert these compounds to carbofuran prior to analysis.[1][4]

Experimental Protocols

- 1. Sample Preparation and Homogenization
- Chop the fruit or vegetable sample into small pieces.
- Freeze the chopped sample, preferably using liquid nitrogen or a freezer at -20°C.
- Homogenize the frozen sample to a fine powder using a high-speed blender or grinder. This
 ensures a representative sample portion for extraction.
- Store the homogenized sample in a sealed container at -20°C until analysis.
- 2. QuEChERS Extraction (Based on EN 15662)[1]
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total water volume of 10 mL.
- Add 10 mL of acetonitrile to the centrifuge tube.
- If an internal standard is used, add the appropriate volume of the internal standard solution (e.g., Carbofuran-d3).



- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
- Add the EN 15662 salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.
- The composition of the dSPE tube will depend on the matrix:
 - For general fruits and vegetables: 900 mg anhydrous MgSO4 and 150 mg PSA.
 - For fruits and vegetables with high fat content: 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.
 - For highly pigmented fruits and vegetables: 900 mg anhydrous MgSO₄, 150 mg PSA, and
 150 mg GCB (use with caution as it may adsorb carbofuran).
- Cap the dSPE tube and shake vigorously for 30 seconds.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- The resulting supernatant is the final extract.
- 4. Optional Hydrolysis Step for Pro-pesticide Conversion[1][4]
- Transfer 1 mL of the raw QuEChERS extract (before dSPE) into a vial.
- Add 10 μL of 5N sulfuric acid (H₂SO₄).
- Heat the vial at 80°C for 3 hours to achieve nearly quantitative conversion of benfuracarb, carbosulfan, and furathiocarb to carbofuran.



- Allow the vial to cool to room temperature before proceeding to the analytical step.
- 5. Final Extract Preparation for Analysis
- For LC-MS/MS analysis: Take an aliquot of the final extract (supernatant from dSPE), filter it through a 0.22 μm syringe filter, and dilute it with an appropriate mobile phase if necessary.
- For GC-MS/MS analysis: Take an aliquot of the final extract, and if necessary, perform a solvent exchange to a more GC-compatible solvent like toluene.

Data Presentation

Table 1: Recovery Data for Carbofuran and 3-Hydroxycarbofuran in Various Matrices

Analyte	Matrix	Spiking Level (mg/kg)	Recovery (%)	RSD (%)	Reference
Carbofuran	Apple	-	101	-	[2]
Bell Pepper	-	91	-	[2]	_
Lettuce	-	86	-	[2]	_
Wheat Flour	0.005	105	3	[1]	_
3- Hydroxycarbo furan	Apple	-	108	-	[2]
Bell Pepper	-	131	-	[2]	
Lettuce	-	90	-	[2]	_
Wheat Flour	0.005	101	4	[1]	

Table 2: Validation Data for Carbofuran Pro-pesticides in Grapes and Potatoes after Hydrolysis[4]



Matrix	Pro- pesticide	Spiking Level (mg/kg)	n	Recovery (%)	RSD (%)
Grapes	Benfuracarb	0.001	5	96	13
Furathiocarb	0.001	5	93	12	
Carbosulfan	0.001	5	94	14	_
Potatoes	Benfuracarb	0.001	5	88	10
Furathiocarb	0.001	5	93	11	
Carbosulfan	0.001	5	87	12	

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Carbofuran

Matrix	LOD (mg/kg)	LOQ (mg/kg)	Analytical Method	Reference
Various	-	0.0005	LC-MS/MS	[4]
Tomato, Pepper, Orange	-	0.01	LC-MS/MS	[5]
Duck Liver	-	0.002	UPLC-MS/MS	[6]
Edible Insects	0.001 - 0.01	0.01 - 0.015	GC-MS/MS	[7]

Analytical Conditions

LC-MS/MS Parameters (Exemplary)[1]

- Instrument: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid



• Gradient: A suitable gradient program to separate carbofuran from matrix interferences.

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Ionization Mode: Electrospray Ionization (ESI), Positive

• MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Carbofuran	222.1	165.1	123.1
3-Hydroxycarbofuran	238.1	181.1	163.1

GC-MS/MS Parameters (Exemplary)

Instrument: Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

• Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm)

Carrier Gas: Helium at a constant flow of 1.2 mL/min

• Inlet Temperature: 250°C

Injection Mode: Splitless

• Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.

Ionization Mode: Electron Ionization (EI) at 70 eV

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Carbofuran	164	149	122



Visualizations

Caption: QuEChERS experimental workflow for carbofuran analysis.

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- To cite this document: BenchChem. [Application Note & Protocol: QuEChERS Method for Carbofuran Extraction in Fruits and Vegetables]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b020933#quechers-method-forcarbofuran-extraction-in-fruits-and-vegetables]

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